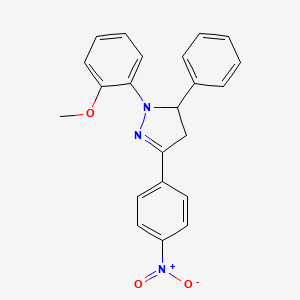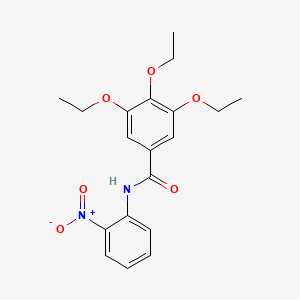
1-(2-methoxyphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole, also known as MNPDHP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of pyrazole derivatives and has shown promising results in various scientific research applications.
作用機序
The exact mechanism of action of 1-(2-methoxyphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also interact with various signaling pathways involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has been shown to have a wide range of biochemical and physiological effects. It can inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. It can also decrease the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. 1-(2-methoxyphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has been shown to reduce pain and fever in animal models, and it can also induce apoptosis in cancer cells.
実験室実験の利点と制限
1-(2-methoxyphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use. 1-(2-methoxyphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is not very water-soluble, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in some applications.
将来の方向性
There are several future directions for research on 1-(2-methoxyphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy and safety in different types of cancer. Another area of interest is its potential use in the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Finally, 1-(2-methoxyphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole may also have potential applications in the treatment of pain and fever. Further studies are needed to determine its effectiveness and safety in these applications.
Conclusion:
In conclusion, 1-(2-methoxyphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is a promising chemical compound that has shown potential therapeutic applications in various scientific research fields. Its synthesis method is relatively simple, and it has been extensively studied for its biochemical and physiological effects. While there are some limitations to its use, 1-(2-methoxyphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has several advantages for lab experiments. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 1-(2-methoxyphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole involves the reaction of 2-methoxybenzaldehyde, 4-nitrophenylhydrazine, and acetophenone in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. The yield of 1-(2-methoxyphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is typically around 60-70%.
科学的研究の応用
1-(2-methoxyphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. 1-(2-methoxyphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has also been investigated for its potential use as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth.
特性
IUPAC Name |
2-(2-methoxyphenyl)-5-(4-nitrophenyl)-3-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-28-22-10-6-5-9-20(22)24-21(17-7-3-2-4-8-17)15-19(23-24)16-11-13-18(14-12-16)25(26)27/h2-14,21H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUOEGQNHUFNKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-phenyl)-3-(4-nitro-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4882363.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide](/img/structure/B4882367.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-hydroxyphenyl)acetamide](/img/structure/B4882370.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4882374.png)
![2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol](/img/structure/B4882378.png)
![4-{[4-(4-nitrophenyl)-1-piperazinyl]acetyl}morpholine](/img/structure/B4882391.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4882400.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4882410.png)
![2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4882417.png)
![2-[3-(2-isopropoxyphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4882424.png)
![3-{[(2-phenylethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4882433.png)

